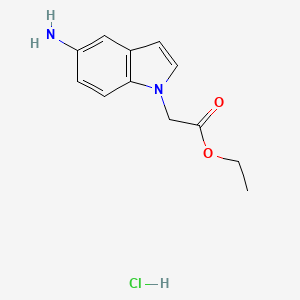

ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride

Overview

Description

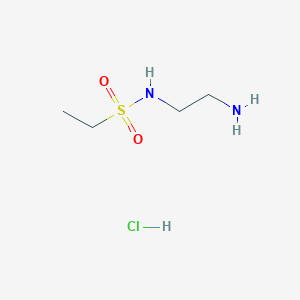

Ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride is a chemical compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 . It is used for research purposes .

Synthesis Analysis

The synthesis of indole derivatives, such as ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride, has been a topic of interest in organic and medicinal chemistry . A typical synthesis process might involve esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate, which is then reacted with hydrazine hydrate in methanol to achieve 2-(1H-indol-3-yl)acetohydrazide .Molecular Structure Analysis

The molecular structure of ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride consists of a central indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring . Attached to this indole ring are various functional groups, including an ethyl acetate group and an amino group .Scientific Research Applications

Synthesis of Potential Anticancer Agents

Research has demonstrated the utility of ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which were explored for their effects on the proliferation and the mitotic index of cultured L1210 cells and upon the survival of mice bearing P388 leukemia (Temple et al., 1983).

Approach to Achieve Indolylglycine Derivatives

The compound has been used in oxidative coupling reactions with indoles to produce indolylglycine derivatives in satisfactory to excellent yields. This process was facilitated by the presence of meta-chloroperoxybenzoic acid (mCPBA) under ambient conditions, showcasing its role in synthesizing compounds with potential pharmacological applications (Xu et al., 2012).

Development of Antiallergic Agents

Ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride was also utilized in the synthesis of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides in search of novel antiallergic compounds. The synthesis of these compounds was achieved through indolization under Fischer conditions, followed by the Japp-Klingemann method and 2-decarboxylation, highlighting its versatility in the creation of potentially new therapeutic agents (Menciu et al., 1999).

Inhibition of Human 5-Lipoxygenase

In the design and synthesis of novel 2-amino-5-hydroxyindole derivatives, ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride played a crucial role. These compounds potently inhibited isolated human recombinant 5-lipoxygenase as well as 5-lipoxygenase in polymorphonuclear leukocytes, suggesting their potential in treating inflammatory and allergic diseases, atherosclerosis, and cancer (Landwehr et al., 2006).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction often results in changes at the molecular level, which can lead to the observed biological effects.

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

ethyl 2-(5-aminoindol-1-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-2-16-12(15)8-14-6-5-9-7-10(13)3-4-11(9)14;/h3-7H,2,8,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSDSIKYLMCWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC2=C1C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-phenylimidazo[1,2-a]pyrazine](/img/structure/B1520238.png)

![{[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B1520242.png)

![2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride](/img/structure/B1520245.png)

![2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride](/img/structure/B1520246.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520250.png)

![2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1520251.png)

![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1-carboximidamide trihydrochloride](/img/structure/B1520258.png)